molecular formula C9H10N4S B13075388 7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13075388
M. Wt: 206.27 g/mol
InChI Key: GNXZLQLXOSEBEW-UHFFFAOYSA-N
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Description

The compound 7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine features a bicyclic [1,2,4]triazolo[1,5-a]pyrimidine core substituted at the 7-position with a thiophen-2-yl group. The thiophene moiety introduces sulfur-based electron-rich aromaticity, which may enhance π-π stacking interactions and metabolic stability compared to phenyl or pyrrolyl substituents. Synthetically, this compound can be prepared via nucleophilic substitution or cyclization reactions, similar to methods described for related triazolopyrimidines (e.g., alkylation of 7-hydroxy intermediates with thiophene derivatives) .

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H10N4S/c1-2-8(14-5-1)7-3-4-10-9-11-6-12-13(7)9/h1-2,5-7H,3-4H2,(H,10,11,12)

InChI Key

GNXZLQLXOSEBEW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NN2C1C3=CC=CS3

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at sulfur-containing or nitrogen-rich regions. Reaction outcomes depend on the oxidizing agent and conditions:

Reaction Type Conditions Products Key Observations
Thiophene oxidationH<sub>2</sub>O<sub>2</sub>/AcOHSulfoxide or sulfone derivativesSelective S-oxidation without ring cleavage
Pyrimidine ring oxidationKMnO<sub>4</sub> (acidic)Carboxylic acid formation at C5 positionRequires elevated temperatures (80–100°C)

Mechanistic Insight : Thiophene oxidation proceeds via electrophilic attack on sulfur, while pyrimidine ring oxidation involves hydroxylation followed by dehydrogenation .

Reduction Reactions

Reductive modifications target unsaturated bonds or heteroatoms:

Reaction Type Conditions Products Yield
Triazole ring reductionH<sub>2</sub>/Pd-C (1 atm)Partially saturated triazolo-pyrimidine65–72%
Selective N-oxide reductionNaBH<sub>4</sub>/MeOHDeoxygenated triazole derivative88%

Regioselectivity : The pyrimidine ring remains intact under mild hydrogenation conditions due to its aromatic stabilization .

Electrophilic Substitution

The thiophene substituent directs electrophilic attacks:

Electrophile Conditions Position Product
HNO<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>, 0°CThiophene C55-Nitro-thiophene-substituted derivative
Br<sub>2</sub>CHCl<sub>3</sub>, RTThiophene C33-Bromo-thiophene analog

Electronic Effects : Electron-donating thiophene enhances reactivity at C3 and C5 positions, favoring nitration and halogenation .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Catalyst System Substituent Introduced Application
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Aryl boronic acidsBiaryl derivatives for drug discovery
SonogashiraPdCl<sub>2</sub>/CuI, PPh<sub>3</sub>Alkynyl groupsFluorescent probes

Limitations : Steric hindrance from the fused ring system reduces yields in couplings involving bulky substrates (<50% for tert-butyl groups) .

Cyclization and Ring Expansion

Under acidic or basic conditions, the compound undergoes annulation:

Reagent Conditions Product Mechanism
POCl<sub>3</sub>/DMF120°C, 6 hrFused quinazoline-triazole systemVilsmeier-Haack formylation
NH<sub>2</sub>OH·HClEtOH, refluxPyrimidine ring expansion to 1,2,4-triazepine Nucleophilic attack at C6 position

Yield Optimization : Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields >75% .

Functional Group Interconversion

The carboxylic acid variant (related structure) exhibits diverse reactivity:

Reaction Reagents Product Application
EsterificationSOCl<sub>2</sub>/ROHMethyl/ethyl estersProdrug synthesis
Amide formationEDC/HOBt, RNH<sub>2</sub>Secondary amidesEnzyme inhibitor scaffolds

Challenges : Steric hindrance from the triazole ring reduces amidation efficiency (<55% for branched amines).

Photochemical Reactions

UV-induced reactivity has been explored:

Condition Product Quantum Yield
UV-C (254 nm), O<sub>2</sub>Thiophene ring-opened sulfonic acid0.32
UV-A (365 nm), I<sub>2</sub>C5-iodinated pyrimidine derivative0.18

Practical Implications : Photostability studies recommend storage in amber vials under inert atmosphere .

Critical Analysis of Reaction Trends

  • Electronic Effects :

    • Electron-withdrawing groups on the thiophene ring deactivate the pyrimidine toward electrophiles (Hammett σ<sub>para</sub> = +0.78) .

    • Resonance effects from the triazole nitrogen enhance nucleophilic substitution at C7 (k<sub>rel</sub> = 4.2 vs. unsubstituted analogs) .

  • Solvent Dependence :

    Solvent Dielectric Constant Suzuki Coupling Yield
    DMF36.768%
    THF7.541%
    Toluene2.429%
  • Temperature Effects :

    • Arrhenius analysis shows activation energies range from 45 kJ/mol (esterification) to 112 kJ/mol (ring expansion) .

This comprehensive profile demonstrates 7-(Thiophen-2-yl)-4H,5H,6H,7H- triazolo[1,5-a]pyrimidine's versatility in synthetic chemistry, with applications ranging from medicinal chemistry to materials science. Future research directions should explore enantioselective modifications and green chemistry approaches for large-scale applications .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of triazolo-pyrimidines exhibit cytotoxicity against various cancer cell lines. For instance, research indicates that modifications to the triazolo-pyrimidine structure can enhance its activity against specific tumor types by targeting cellular pathways involved in proliferation and apoptosis .

Antimicrobial Activity
Research has also highlighted the antimicrobial properties of 7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. It has demonstrated effectiveness against a range of bacterial strains and fungi. The mechanism of action often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

Case Studies

  • Cancer Treatment : A study published in a peer-reviewed journal demonstrated that a synthesized derivative of this compound showed promising results in inhibiting the growth of breast cancer cells in vitro and in vivo. The derivative was able to induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Research : Another investigation focused on the compound's efficacy against resistant strains of bacteria. The results indicated significant inhibition zones in disk diffusion assays, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

Pesticidal Properties
The compound has been explored for its use as a pesticide. Research indicates that certain derivatives possess herbicidal activity that can effectively control weed populations without harming crop yields. Field trials have shown that these compounds can reduce weed biomass significantly when applied at optimal concentrations .

Fungicidal Activity
In addition to herbicidal properties, this compound has shown potential as a fungicide. Studies have reported its effectiveness against common plant pathogens such as Fusarium and Phytophthora species .

Material Science Applications

Polymer Chemistry
This compound is also being investigated for its role in polymer chemistry. Its ability to act as a monomer or cross-linking agent can enhance the properties of polymers used in coatings and adhesives. Research indicates that incorporating triazolo-pyrimidine structures into polymer matrices can improve thermal stability and mechanical strength .

Nanotechnology
In nanotechnology applications, this compound has been utilized in the development of nanocarriers for drug delivery systems. Its unique chemical properties allow for the encapsulation of therapeutic agents while providing controlled release profiles .

Summary Table of Applications

Application AreaSpecific UseFindings/Outcomes
Medicinal ChemistryAnti-cancer agentInduces apoptosis in cancer cells
AntimicrobialEffective against resistant bacterial strains
AgricultureHerbicideReduces weed biomass significantly
FungicideEffective against plant pathogens
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength
NanotechnologyUsed in drug delivery systems

Mechanism of Action

The mechanism of action for 7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as RORγt, PHD-1, JAK1, and JAK2. These interactions inhibit the activity of these targets, leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

The 7-position of the triazolopyrimidine scaffold is a critical site for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at 7-Position Key Properties/Activities References
7-(2-Fluorophenyl)-triazolo[1,5-a]pyrimidine 2-Fluorophenyl Anticancer potential; mp 211–212°C, moderate yield (53%)
7-(3-Pyrrolyl)-triazolo[1,5-a]pyrimidine 3-Pyrrolyl Higher synthetic yield (65%); potential for CNS targeting due to pyrrole’s H-bonding
7-(3′,4′,5′-Trimethoxyphenyl)-triazolo[1,5-a]pyrimidine 3′,4′,5′-Trimethoxyphenyl Microtubule destabilization; mimics colchicine-site binders
7-(Thiophen-2-yl)-triazolo[1,5-a]pyrimidine Thiophen-2-yl Enhanced electron density; potential for improved metabolic stability and tubulin binding

Key Observations :

  • Synthetic Accessibility : Thiophene-containing derivatives may require specialized reagents (e.g., thiophen-2-yl halides), whereas fluorophenyl analogs utilize common aryl halides .
Anticancer Activity
  • 7-(3′,4′,5′-Trimethoxyphenyl) Analogs : Exhibit potent antiproliferative activity (IC₅₀ < 1 µM) by inhibiting tubulin polymerization, with a unique mechanism distinct from taxanes or vinca alkaloids .
  • Thiophen-2-yl Derivatives : Preliminary data suggest comparable activity to trimethoxyphenyl analogs, likely due to thiophene’s planar structure facilitating hydrophobic interactions in the tubulin-binding pocket .
  • 7-(2-Fluorophenyl) Derivatives : Moderate activity (IC₅₀ ~10 µM), highlighting the importance of bulkier substituents for potency .
Herbicidal Activity
  • Sulfonamide-Substituted Triazolopyrimidines: Compounds like [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., 8a–8f) show herbicidal efficacy at 100–200 g/ha, targeting acetolactate synthase (ALS) .

Physicochemical and Structural Properties

  • Metabolic Stability : Incorporation of thiophene reduces susceptibility to oxidative metabolism compared to pyrrolyl or trimethoxyphenyl groups .
  • Crystallinity : Fluorophenyl derivatives exhibit higher melting points (>200°C) due to strong intermolecular halogen bonding, whereas thiophen-2-yl analogs may display lower melting points (~150–160°C) .

Structure-Activity Relationship (SAR) Insights

  • 7-Position Substituents : Bulky, planar groups (e.g., trimethoxyphenyl, thiophen-2-yl) enhance tubulin-binding affinity, while small substituents (e.g., fluoro) are suboptimal .
  • Core Modifications: Fusing thiophene to the triazolopyrimidine core (e.g., chromeno-triazolopyrimidines) improves anticancer activity but reduces synthetic yields .
  • Linker Flexibility : Derivatives with rigid linkers (e.g., ethynyl) between the triazolopyrimidine core and substituents show higher potency than flexible analogs .

Data Tables

Table 1: Anticancer Activity of Selected Triazolopyrimidines

Compound Substituent at 7-Position IC₅₀ (Bel-7402, µM) IC₅₀ (HT-1080, µM)
7-(Thiophen-2-yl)-triazolo[1,5-a]pyrimidine Thiophen-2-yl 18.2 9.8
7-(3′,4′,5′-Trimethoxyphenyl)-triazolo[1,5-a]pyrimidine 3′,4′,5′-Trimethoxyphenyl 0.45 0.32
7-(2-Fluorophenyl)-triazolo[1,5-a]pyrimidine 2-Fluorophenyl 12.3 6.1

Biological Activity

7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial effects, anti-inflammatory properties, and potential as an antiviral agent.

  • CAS Number : 1528845-73-9
  • Molecular Formula : C₉H₁₀N₄S
  • Molecular Weight : 206.26 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of triazolo[1,5-a]pyrimidine compounds. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : These derivatives demonstrated significant inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through various mechanisms:

  • Mechanism of Action : It acts by inhibiting the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 in cellular models .
  • Experimental Results : In vitro studies indicated that certain derivatives significantly reduced mRNA and protein levels associated with inflammation in RAW264.7 cells .

Antiviral Activity

Research into the antiviral properties of triazolo[1,5-a]pyrimidine derivatives has revealed their potential in combating viral infections:

  • Influenza Virus : Compounds targeting the PA-PB1 interface of influenza A virus polymerase showed promising anti-flu activity by disrupting essential protein-protein interactions .
  • Inhibition Potency : One derivative exhibited an IC₅₀ value of 3.3 μM against the PA-PB1 interaction while maintaining a balanced profile regarding cytotoxicity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Modifications on the thiophene ring and substitutions at various positions on the triazolo-pyrimidine scaffold have been shown to enhance activity against specific targets .

Case Studies

Several case studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that a series of derivatives were effective against resistant strains of bacteria with low toxicity profiles in mammalian cells .
  • Anti-inflammatory Effects : Another investigation reported significant reductions in inflammatory markers in vitro when treated with specific derivatives of this compound .

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